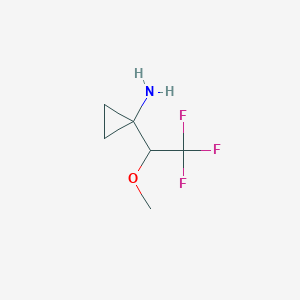
((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol: is an organic compound characterized by the presence of a cyclopropyl ring substituted with a 4-iodophenyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the 4-iodophenyl group. One common method involves the reaction of a cyclopropylcarbinol with iodine and a suitable base under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of substituted cyclopropylmethanol derivatives.
Applications De Recherche Scientifique
Chemistry: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving cyclopropyl-containing molecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and the 4-iodophenyl group contribute to the compound’s binding affinity and specificity. The methanol group may participate in hydrogen bonding interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- ((1S,2S)-2-(4-Bromophenyl)cyclopropyl)methanol
- ((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methanol
- ((1S,2S)-2-(4-Fluorophenyl)cyclopropyl)methanol
Comparison: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and interactions. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound may exhibit different chemical and biological properties, such as increased molecular weight and altered electronic effects.
Propriétés
Formule moléculaire |
C10H11IO |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
[(1S,2S)-2-(4-iodophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11IO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
Clé InChI |
PTSGLUWJCUTITI-PSASIEDQSA-N |
SMILES isomérique |
C1[C@@H]([C@H]1C2=CC=C(C=C2)I)CO |
SMILES canonique |
C1C(C1C2=CC=C(C=C2)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
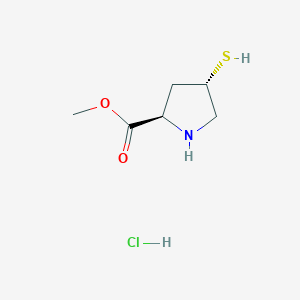
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
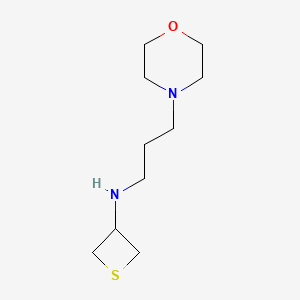
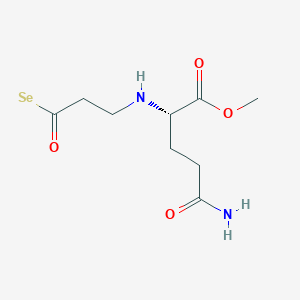
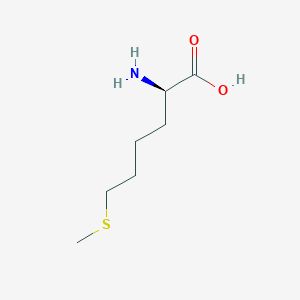
![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)



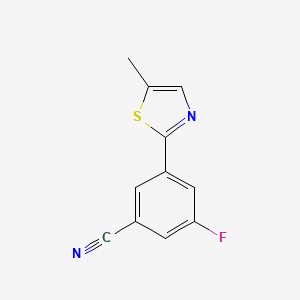
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
